

# Application Notes and Protocols for AZD1897 In Vivo Animal Model Studies

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## Compound of Interest

Compound Name: AZD1897

Cat. No.: B605747

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## Introduction

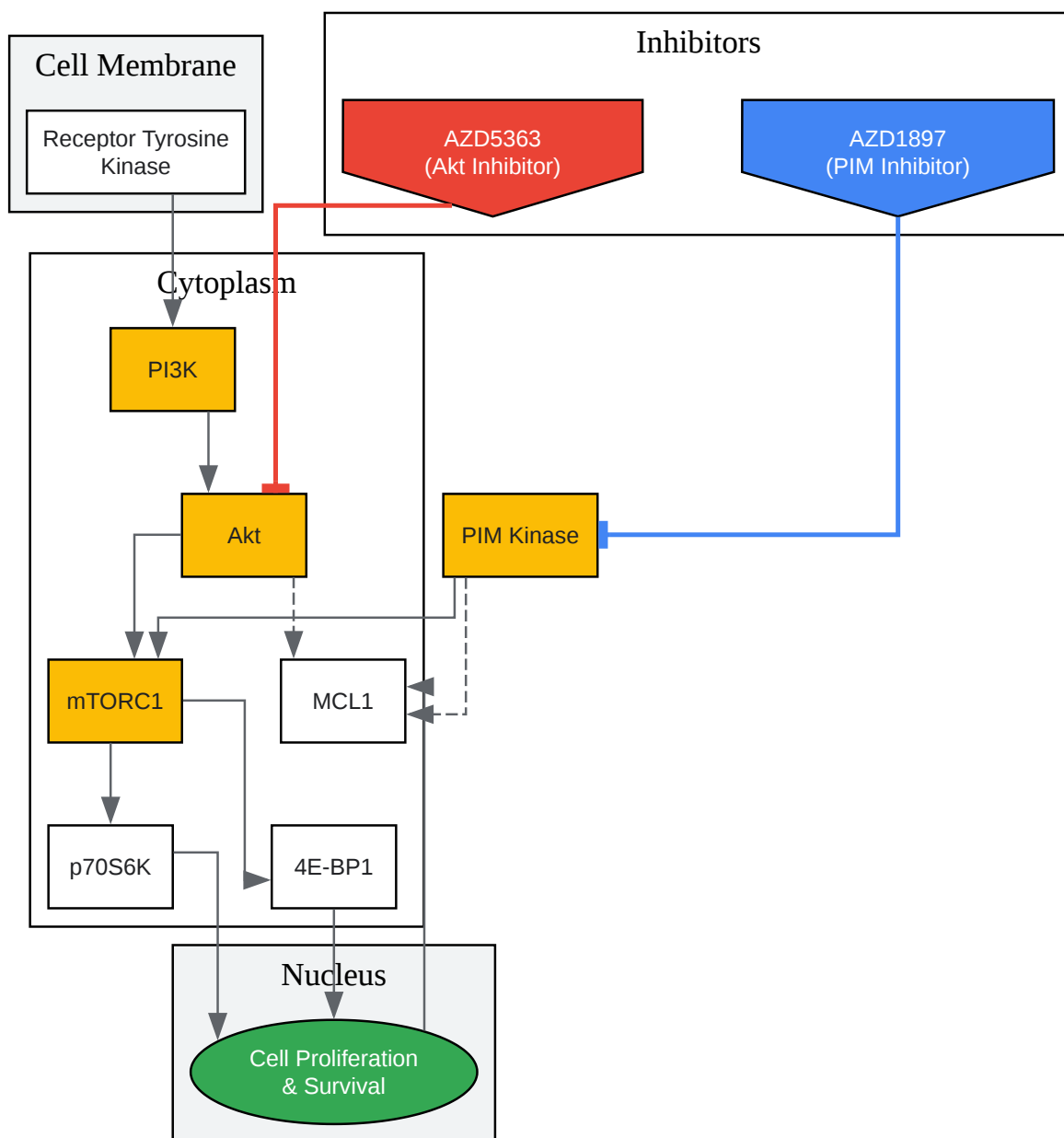
**AZD1897** is a potent and selective ATP-competitive pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3 kinases with IC<sub>50</sub> values of less than 3 nM for all three isoforms.[1] PIM kinases are serine/threonine kinases implicated in the regulation of cell proliferation and survival, making them attractive targets in oncology, particularly for hematological malignancies.[2] Overexpression of PIM kinases has been observed in various human cancers, including Acute Myeloid Leukemia (AML).[2] While **AZD1897** has demonstrated limited single-agent efficacy in preclinical AML models, it exhibits significant synergistic cytotoxicity when combined with inhibitors of the PI3K/Akt signaling pathway, such as the Akt inhibitor AZD5363.[3] This synergistic effect is attributed to the convergence on and downregulation of the mTOR pathway and the anti-apoptotic protein MCL1.[2][3]

These application notes provide a comprehensive guide for designing and executing in vivo animal model studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of **AZD1897**, both as a monotherapy and in combination with an Akt inhibitor.

## Signaling Pathway and Mechanism of Action

**AZD1897** exerts its anti-cancer effects by inhibiting the three PIM kinase isoforms. PIM kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell survival and proliferation by phosphorylating a range of substrates. A

key synergistic interaction has been identified with the PI3K/Akt/mTOR pathway. The dual inhibition of PIM and Akt kinases leads to a more profound and sustained blockade of mTORC1 signaling, resulting in reduced phosphorylation of downstream targets like 4E-BP1 and S6 kinase, and a significant decrease in the levels of the anti-apoptotic protein MCL1.[2][3]



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**Figure 1: AZD1897 Signaling Pathway and Synergy with Akt Inhibition.**

## Experimental Protocols

### Animal Models

The choice of animal model is critical for the successful evaluation of **AZD1897**. Given its primary application in AML, xenograft models using human AML cell lines are recommended.

- Recommended Cell Lines:
  - MOLM-13 or MV4-11: These cell lines harbor an FLT3-ITD mutation, a common driver mutation in AML, making them clinically relevant models.
  - KG-1: This is another well-established AML cell line suitable for xenograft studies.
- Animal Strain: Immunocompromised mice are essential for establishing xenografts. Commonly used strains include:
  - NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
  - NSG (NOD scid gamma)
- Cell Implantation:
  - Cells are typically injected intravenously (i.v.) via the tail vein to establish a disseminated leukemia model, which more closely mimics the human disease.
  - A typical inoculum size is  $5 \times 10^6$  cells per mouse.

### Dosing and Administration

Proper formulation and administration of **AZD1897** are crucial for achieving desired exposures.

- Formulation: A suggested vehicle for in vivo administration of **AZD1897** is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[1\]](#)
- Route of Administration: Oral gavage (p.o.) is a common route for small molecule inhibitors.
- Dosing Regimen (Proposed):

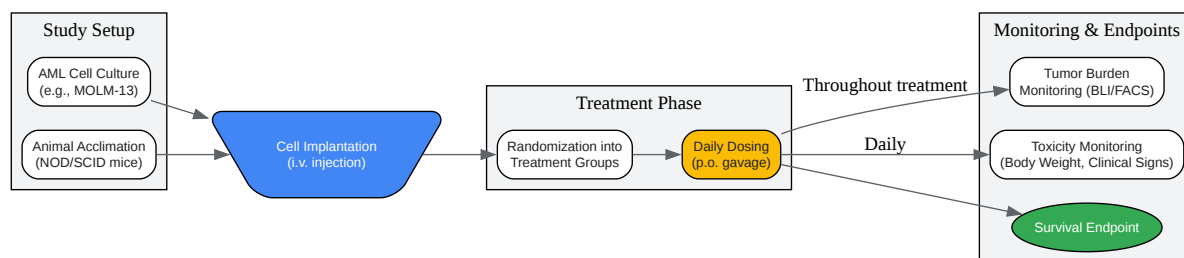
- **AZD1897** (Monotherapy): Based on preclinical studies of similar pan-PIM inhibitors, a starting dose range of 25-50 mg/kg, administered once or twice daily, is a reasonable starting point for dose-finding studies.
- AZD5363 (for combination studies): A dose of 100 mg/kg, administered orally once daily, has been used in mouse xenograft models.
- Combination Therapy: **AZD1897** and AZD5363 can be co-administered, with the dosing schedule determined by the single-agent tolerability studies.

## Efficacy Endpoints

- Tumor Burden Monitoring: For disseminated leukemia models, tumor burden can be monitored by:
  - Bioluminescence Imaging (BLI): If using luciferase-expressing cell lines, regular imaging can quantify disease progression.
  - Flow Cytometry: Analysis of peripheral blood, bone marrow, and spleen for the percentage of human CD45+ cells.
- Survival Analysis: A primary endpoint is the overall survival of the treated animals compared to the vehicle control group.
- Body Weight and Clinical Observations: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and altered physical appearance.

## Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of **AZD1897**.



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**Figure 2:** Experimental workflow for an **AZD1897** in vivo study.

## Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Proposed Pharmacokinetic Parameters of **AZD1897** in Mice (Hypothetical Data)

Parameter	Value	Unit
Cmax	1500	ng/mL
Tmax	2	hours
AUC(0-24h)	12000	ng*h/mL
Half-life (t <sub>1/2</sub> )	6	hours

Note: The above pharmacokinetic data is hypothetical and should be determined experimentally.

Table 2: Efficacy of **AZD1897** and AZD5363 in an AML Xenograft Model (Representative Data)

Treatment Group	Median Survival (days)	Increase in Lifespan (%)	Tumor Burden Reduction at Day 21 (%)
Vehicle Control	25	-	-
AZD1897 (50 mg/kg, qd)	30	20	35
AZD5363 (100 mg/kg, qd)	32	28	40
AZD1897 + AZD5363	45	80	75

Note: The above efficacy data is representative and will vary depending on the specific model and experimental conditions.

## Conclusion

The pan-PIM inhibitor **AZD1897**, particularly in combination with an Akt inhibitor like AZD5363, represents a promising therapeutic strategy for AML. The successful preclinical evaluation of this combination relies on a well-designed in vivo study. The protocols and guidelines presented here provide a framework for researchers to conduct robust and reproducible animal studies to further investigate the therapeutic potential of **AZD1897**. Careful consideration of the animal model, dosing regimen, and relevant endpoints is paramount for generating high-quality data to support clinical translation.

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